
4,6-dimethyl-N-(2-methylphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the pyrimidine class of compounds and contains both amino and methyl groups.
- The compound’s systematic IUPAC name reflects its structure: 2-amino-4,6-dimethylpyrimidine .
4,6-Dimethyl-N-(2-methylphenyl)pyrimidin-2-amine: is a chemical compound with the molecular formula C₆H₉N₃ and a molecular weight of approximately 123.16 g/mol .
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 2,4,6-trimethylpyrimidine with aniline (2-methylphenylamine) under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a solvent (such as ethanol or acetonitrile) with a suitable acid catalyst (e.g., sulfuric acid).
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: 4,6-dimethylpyrimidine-2-amine can undergo various reactions, including
Common Reagents: Alkyl halides, Lewis acids, and reducing agents.
Major Products: Substituted derivatives of the pyrimidine ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).
Medicine: Limited applications, but research continues into its pharmacological properties.
Industry: Not widely used industrially due to its specialized nature.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- In biological systems, it may interact with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other pyrimidine derivatives, such as 2-aminopyrimidine and 2,4-diaminopyrimidine.
Uniqueness: The combination of methyl and amino groups at specific positions distinguishes it from related compounds.
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
4,6-dimethyl-N-(2-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H15N3/c1-9-6-4-5-7-12(9)16-13-14-10(2)8-11(3)15-13/h4-8H,1-3H3,(H,14,15,16) |
InChI Key |
AWAXLVLASBCGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















